molecular formula C27H26N6O3 B2486396 7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-33-3

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2486396
CAS No.: 367907-33-3
M. Wt: 482.544
InChI Key: PPKPKHLWDKSFPW-UHFFFAOYSA-N
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Description

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O3 and its molecular weight is 482.544. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activity

This compound, as part of a series of triazolopyrimidines, has been evaluated for antimicrobial and antioxidant activities. Gilava et al. (2020) synthesized a series of triazolopyrimidines, including compounds with a similar structure, and found them to exhibit significant antimicrobial and antioxidant properties. This suggests potential applications in fighting bacterial infections and oxidative stress-related disorders (Gilava, Patel, Ram, & Chauhan, 2020).

Tuberculostatic Activity

In the context of tuberculosis treatment, analogs of triazolopyrimidines have been synthesized and evaluated for their antituberculous properties. Titova et al. (2019) explored structural analogs of triazolopyrimidines, which demonstrated promising tuberculostatic activity. Although the specific compound was not directly studied, this research highlights the potential of triazolopyrimidine derivatives in tuberculosis therapy (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Iso-C-nucleoside Analogues Synthesis

The compound is relevant in the synthesis of Iso-C-nucleoside analogues. Otero et al. (2005) reported the synthesis of triazolopyrimidine and pyrazolopyrimidine derivatives, useful in the creation of nucleoside analogues. This indicates the compound's utility in the development of novel therapeutic agents, particularly in the realm of antiviral and anticancer drugs (Otero, Feist, Michalik, Michalik, Quincoces, & Peseke, 2005).

Antibacterial and Antifungal Activity

Another application of triazolopyrimidine derivatives is in antibacterial and antifungal therapies. Chauhan and Ram (2019) synthesized N,7-bis(substitutedphenyl)-triazolopyrimidines, showing notable antibacterial and antifungal activities. This research supports the potential use of such compounds, including the one , in developing new antimicrobial agents (Chauhan & Ram, 2019).

Antitumor Activity

Gomha, Muhammad, and Edrees (2017) synthesized a compound structurally similar to the queried compound and evaluated its antitumor activities. Their findings indicated high potency against certain cancer cell lines, suggesting the potential of triazolopyrimidine derivatives in cancer therapy (Gomha, Muhammad, & Edrees, 2017).

Biochemical Analysis

Biochemical Properties

7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are crucial in cell signaling pathways related to cancer progression . The compound binds to the active sites of these kinases, thereby blocking their activity and preventing downstream signaling that leads to cell proliferation and survival.

Cellular Effects

The effects of This compound on various cell types include inhibition of cell proliferation, induction of apoptosis, and alteration of cell cycle progression. In cancer cells, this compound disrupts cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to reduced cell survival and increased apoptosis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, This compound exerts its effects through direct binding interactions with target proteins. It acts as an inhibitor of kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . This inhibition leads to the suppression of oncogenic signaling pathways, ultimately resulting in decreased tumor growth and metastasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may degrade over extended periods or under harsh environmental conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of This compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

This compound: is metabolized primarily in the liver through cytochrome P450 enzymes . It undergoes oxidative metabolism, leading to the formation of various metabolites that may retain or lose biological activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation in tissues are critical for its therapeutic effects and can be influenced by factors such as tissue permeability and binding affinity.

Subcellular Localization

The subcellular localization of This compound is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, as it needs to reach its target proteins within these subcellular regions to exert its biological effects.

Properties

IUPAC Name

7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-3-35-23-14-20(11-12-22(23)36-16-19-8-5-4-6-9-19)25-24(18(2)31-27-29-17-30-33(25)27)26(34)32-21-10-7-13-28-15-21/h4-15,17,25H,3,16H2,1-2H3,(H,32,34)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKPKHLWDKSFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.